molecular formula C20H22ClN3 B109636 Cerestat CAS No. 137160-11-3

Cerestat

カタログ番号 B109636
CAS番号: 137160-11-3
分子量: 339.9 g/mol
InChIキー: CKAKVKWRMCAYJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The chemical name of Cerestat is N-(3-Ethylphenyl)-N-methyl-N’-1-naphthalenylguanidine hydrochloride . Its molecular formula is C20H21N3.HCl . The molecular weight is 339.86 .


Physical And Chemical Properties Analysis

Cerestat is soluble to 50 mM in water and to 100 mM in DMSO .

Relevant Papers Several papers have been identified that discuss Cerestat. These include studies on its neuroprotective properties following controlled cortical impact injury , and its effects on functional and morphological outcomes in rat focal cerebral ischemia . These papers provide valuable insights into the properties and potential applications of Cerestat.

科学的研究の応用

Neuroprotection in Ischemic Stroke

  • Application : Cerestat, also known as Aptiganel, is a non-competitive NMDA receptor antagonist . It has been studied for its neuroprotective properties in the context of ischemic stroke .
  • Method : In animal models of ischemic stroke, Cerestat was administered intravenously . The dosage and timing of administration would depend on the specifics of the experimental design.
  • Results : While Cerestat showed promise in preclinical studies, clinical trials were discontinued due to poor therapeutic ratios and harmful side effects such as hypertension and ventricular arrhythmia .

NMDA Receptor Antagonism

  • Application : Cerestat is known to be a potent and noncompetitive NMDA receptor antagonist . This property makes it potentially useful in conditions where NMDA receptor activity is detrimental.
  • Method : The effect of Cerestat on NMDA receptors can be studied using various in vitro and in vivo models. For instance, it can be administered to cell cultures expressing NMDA receptors or to animals in which NMDA receptor activity is being investigated .
  • Results : Cerestat has been shown to effectively inhibit NMDA receptors . However, the same NMDA receptor that necessitates blockage under pathological conditions is also responsible for the normal physiological function of NMDA receptors .

Neurodegenerative Diseases

  • Application : Neurodegenerative diseases are a broad category of conditions characterized by progressive damage or loss of neurons in the brain. Given Cerestat’s neuroprotective properties, it could potentially be used to slow the progression of these diseases .
  • Method : The application of Cerestat in neurodegenerative diseases would likely involve regular administration of the drug, with the dosage and timing depending on the specifics of the disease and the patient’s overall health status .
  • Results : While the potential of Cerestat in treating neurodegenerative diseases is promising, more research is needed to fully understand its effects and potential side effects .

Traumatic Brain Injury

  • Application : Traumatic brain injury (TBI) is a complex and heterogeneous disease, and a major cause of death and disability globally . Cerestat, due to its neuroprotective properties, could potentially be used to mitigate the damage caused by TBI .
  • Method : In the context of TBI, Cerestat could be administered soon after the injury to protect neurons from damage .
  • Results : The effectiveness of Cerestat in treating TBI would need to be evaluated through rigorous clinical trials .

Epilepsy

  • Application : Epilepsy is a neurological disorder marked by sudden recurrent episodes of sensory disturbance, loss of consciousness, or convulsions, associated with abnormal electrical activity in the brain . Cerestat, as a non-competitive NMDA receptor antagonist, could potentially be used to manage seizures .
  • Method : The application of Cerestat in epilepsy would likely involve regular administration of the drug, with the dosage and timing depending on the specifics of the disease and the patient’s overall health status .
  • Results : While the potential of Cerestat in treating epilepsy is promising, more research is needed to fully understand its effects and potential side effects .

Pain Management

  • Application : Pain management is a crucial aspect of patient care in various medical conditions. Given its role as a non-competitive NMDA receptor antagonist, Cerestat could potentially be used in the management of chronic pain .
  • Method : The application of Cerestat in pain management would likely involve regular administration of the drug, with the dosage and timing depending on the specifics of the pain condition and the patient’s overall health status .
  • Results : While the potential of Cerestat in treating pain is promising, more research is needed to fully understand its effects and potential side effects .

Migraine Management

  • Application : Migraines are a common neurological disorder characterized by severe headaches and other symptoms. Cerestat, due to its role as a non-competitive NMDA receptor antagonist, could potentially be used to manage migraines .
  • Method : The application of Cerestat in migraine management would likely involve regular administration of the drug, with the dosage and timing depending on the specifics of the disease and the patient’s overall health status .
  • Results : While the potential of Cerestat in treating migraines is promising, more research is needed to fully understand its effects and potential side effects .

Alzheimer’s Disease

  • Application : Alzheimer’s disease is a progressive neurodegenerative disorder characterized by memory loss and cognitive decline. Given Cerestat’s neuroprotective properties, it could potentially be used to slow the progression of Alzheimer’s disease .
  • Method : The application of Cerestat in Alzheimer’s disease would likely involve regular administration of the drug, with the dosage and timing depending on the specifics of the disease and the patient’s overall health status .
  • Results : While the potential of Cerestat in treating Alzheimer’s disease is promising, more research is needed to fully understand its effects and potential side effects .

特性

IUPAC Name

1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3.ClH/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19;/h4-14H,3H2,1-2H3,(H2,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAKVKWRMCAYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045762
Record name Aptiganel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aptiganel hydrochloride

CAS RN

137160-11-3
Record name Aptiganel hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137160113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aptiganel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APTIGANEL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40PWH14OXW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cerestat
Reactant of Route 2
Cerestat
Reactant of Route 3
Reactant of Route 3
Cerestat
Reactant of Route 4
Cerestat
Reactant of Route 5
Reactant of Route 5
Cerestat
Reactant of Route 6
Cerestat

Citations

For This Compound
745
Citations
KR Lees - Neurology, 1997 - AAN Enterprises
A wealth of experimental evidence demonstrates that cerebral ischemia cause excessive release of glutamate and that glutamate contributes to ischemic injury. Glutamate antagonism …
Number of citations: 248 n.neurology.org
SN Kroppenstedt, GH Schneider… - Journal of …, 1998 - liebertpub.com
Recent studies have demonstrated a neuroprotective effect of the noncompetitive N-methyl-d-aspartate receptor antagonist aptiganel HCl (Cerestat®) in focal cerebral ischemia. In the …
Number of citations: 62 www.liebertpub.com
SN Kroppenstedt, GH Schneider, UW Thomale… - … and Neuromonitoring in …, 1998 - Springer
… NMDA receptor antagonist Aptiganel HCL (Cerestat® CNS 1102) in focal cerebral ischemia. This study investigates the influence of Cerestat on contusion volume, posttraumatic brain …
Number of citations: 11 link.springer.com
N Pitsikas, A Brambilla, C Besozzi, P Bonali… - Pharmacology …, 2001 - Elsevier
This study investigated the ability of NBQX, an AMPA receptor antagonist, and cerestat, a NMDA receptor antagonist, to counteract neurological deficits and morphological damage …
Number of citations: 19 www.sciencedirect.com
AG Knapp, LI Mathews, ER Gamzu - Excitatory Amino Acids, 1997 - Elsevier
Publisher Summary Aptiganel hydrochloride (CERESTAT, CNS 1102), is a novel N-methyl-D-aspartate (NMDA) ion channel blocker being developed for the treatment of stroke and …
Number of citations: 7 www.sciencedirect.com
PD Maskell, P Speder, NR Newberry… - British journal of …, 2003 - Wiley Online Library
… , we have investigated the effects of memantine and cerestat on human α7 receptors. The effects of cerestat on nicotinic ACh receptors have not been investigated previously, but there …
Number of citations: 89 bpspubs.onlinelibrary.wiley.com
WA Lagreze, T Otto, TJ Feuerstein - Der Ophthalmologe: Zeitschrift …, 1999 - europepmc.org
Methods In 50 rats ischemia was induced by elevating the IOP of one eye to 120 mmHg for 1 h. The drugs were injected before ischemia because, according to our hypothesis, a …
Number of citations: 15 europepmc.org
K Edwards - Neurology, 1996 - cir.nii.ac.jp
Cerestat in the treatment of acute ischemic stroke:Results of a phase II trial | CiNii Research … Cerestat in the treatment of acute ischemic stroke:Results of a phase II trial …
Number of citations: 27 cir.nii.ac.jp
E Gamzu - European Neuropsychopharmacology, 1995 - infona.pl
… CERESTAT T M was active when given after the ischemia … within 15 minutes of iv CERESTAT T M administration. There is … volunteers, involving 47 exposed to CERESTAT T M and 20 to …
Number of citations: 0 www.infona.pl
S Uchino, T Hirasawa, H Tabata, Y Gonda, C Waga… - Neuroscience, 2010 - Elsevier
… By contrast, many of the multipolar cells in the Cerestat-… reached their destination even after Cerestat-treatment. To … and Fyn was reduced by Cerestat. These findings suggest that …
Number of citations: 10 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。